molecular formula C18H26N2O2 B174360 Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-43-7

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B174360
CAS No.: 149771-43-7
M. Wt: 302.4 g/mol
InChI Key: IOPMFGUNMBWHIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with benzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A closely related compound without the benzyl group.

    Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with a benzyl group instead of tert-butyl.

    Di-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Contains two tert-butyl groups.

Uniqueness

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its combination of tert-butyl and benzyl groups, which may confer distinct chemical and biological properties. This dual substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPMFGUNMBWHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577767
Record name tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149771-43-7
Record name 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149771-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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